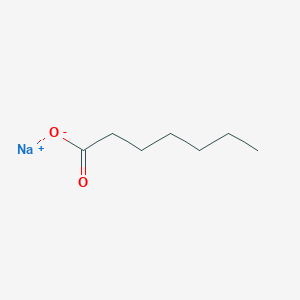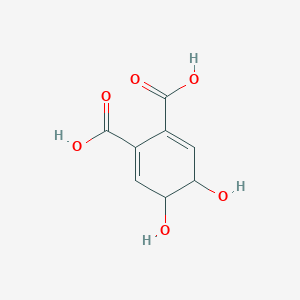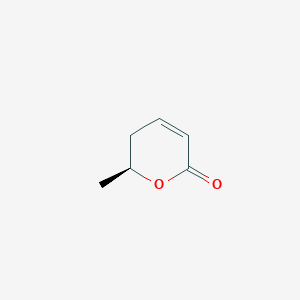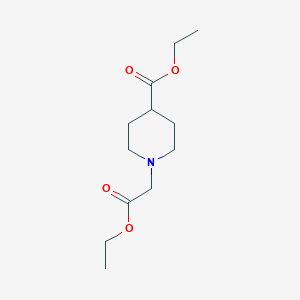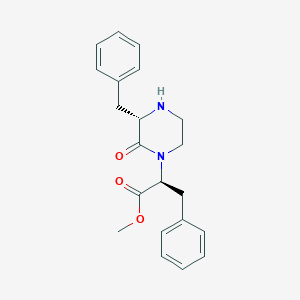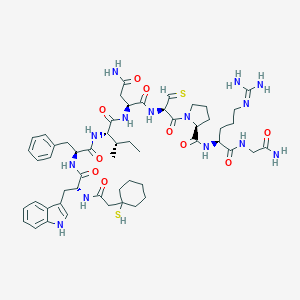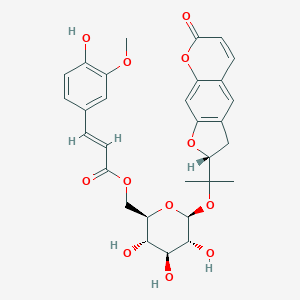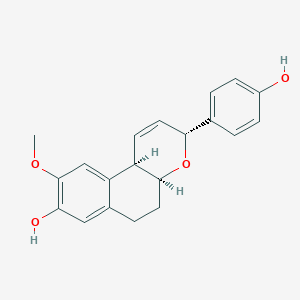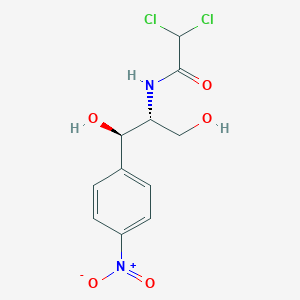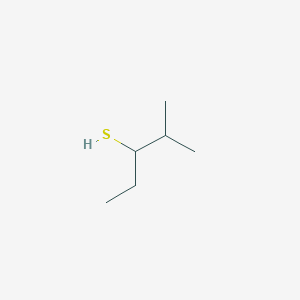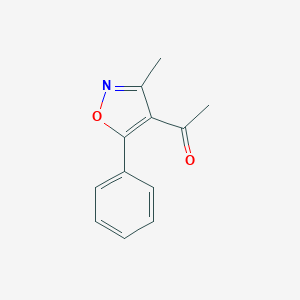
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)
描述
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis and catalyst-free methods are also explored to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
- 3-Methyl-5-phenylisoxazole
- 4-Acetyl-5-phenylisoxazole
- 3,5-Dimethylisoxazole
Comparison: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is unique due to the presence of both methyl and acetyl groups on the isoxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
属性
CAS 编号 |
127916-08-9 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI 键 |
ZANKIGGWTAOTSO-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
规范 SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
同义词 |
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
